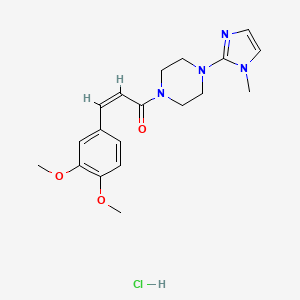

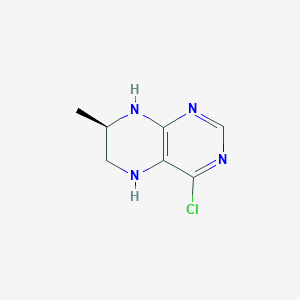

![molecular formula C12H18N2O4S B2396762 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid CAS No. 438252-51-8](/img/structure/B2396762.png)

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid, commonly known as Boc-L-Val-Tz-OH, is a synthetic amino acid derivative that has been widely used in scientific research. This compound is a member of the Boc-amino acid family, which is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus. Boc-L-Val-Tz-OH has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

科学的研究の応用

Synthesis and Chemical Properties

- Condensation and Formation Studies : The compound forms specific condensates under alkali conditions and can be synthesized using an optimized orthogonal experiment. The yield of the product can reach up to 86.8% under certain conditions such as a reaction temperature of 5°C and a reaction time of 5 hours (Wang Yu-huan, 2009).

- Structure Analysis : The molecular structure of derivatives related to this compound has been determined, revealing interesting hydrogen-bonded formations and interactions with other molecules, indicating a potential for complex formation and molecular interactions (D. Lynch & I. Mcclenaghan, 2004).

Biological Applications and Studies

- Inhibitor Design and Biological Evaluation : The compound has been used in the structure-based design and synthesis of potent inhibitors for specific proteins like p38α MAPK. This highlights its potential in therapeutic applications and drug design (Matthäus Getlik et al., 2012).

- Microwave Assisted Synthesis and Pharmacological Activities : Derivatives of this compound have been synthesized and screened for various pharmacological activities such as anti-inflammatory and analgesic activities. Molecular docking studies were performed to predict possible binding modes, showing the compound's potential in drug development (M. Attimarad et al., 2017).

- Antimicrobial Activities : Some derivatives have been tested for antimicrobial activity against various bacterial isolates, showcasing their potential in creating new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).

Industrial Applications and Material Science

- Synthesis for Industrial Applications : The compound has been used in the synthesis of specific derivatives for industrial applications, indicating its potential in material science and industrial chemistry (S. Shafi et al., 2021).

作用機序

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis .

Mode of Action

The compound likely interacts with its targets through the tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

Given its structural similarity to boc-protected amino acids, it may be involved in peptide synthesis pathways .

Pharmacokinetics

The boc group generally improves the stability of the protected compound, which could potentially enhance its bioavailability .

Result of Action

Boc-protected compounds are often used in the synthesis of peptides, suggesting that this compound could play a role in the production of specific peptide sequences .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s activity may be influenced by the acidity of its environment.

特性

IUPAC Name |

2-(2-ethyl-1,3-thiazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-8-13-7(6-19-8)9(10(15)16)14-11(17)18-12(2,3)4/h6,9H,5H2,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKADKJXCKBGVJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

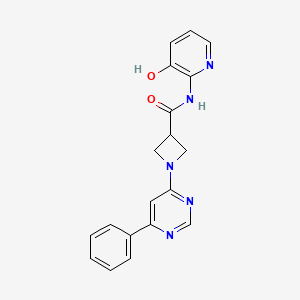

![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)

![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)

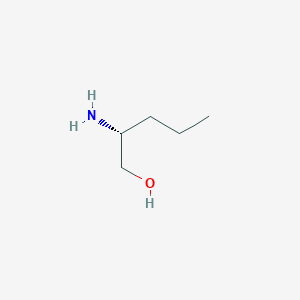

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)

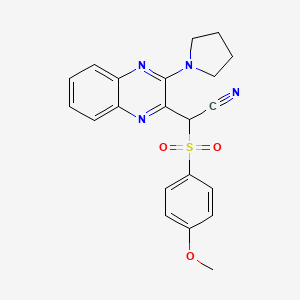

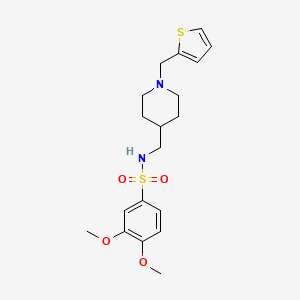

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)

![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)

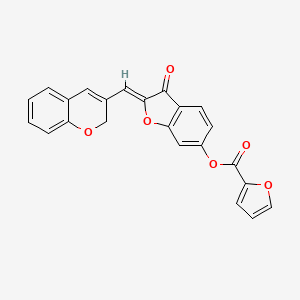

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)

![N-[(4-Cyano-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2396700.png)